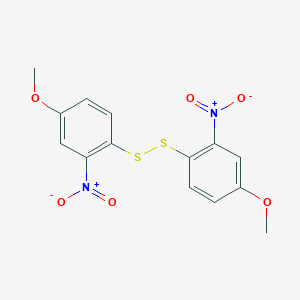
3,6-Diacetyl-9-n-amylcarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diacetyl-9-n-amylcarbazole is an organic compound with the molecular formula C21H23NO2. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diacetyl-9-n-amylcarbazole typically involves the acylation of 9H-carbazole. One common method is the Friedel-Crafts acylation reaction, where 9H-carbazole is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds at room temperature and yields 3,6-Diacetyl-9H-carbazole, which can then be further reacted with pentyl bromide to introduce the pentyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Diacetyl-9-n-amylcarbazole undergoes various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: 3,6-Dicarboxyl-9-pentyl-9H-carbazole.
Reduction: 3,6-Dihydroxy-9-pentyl-9H-carbazole.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3,6-Diacetyl-9-n-amylcarbazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,6-Diacetyl-9-n-amylcarbazole involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. This interaction is facilitated by the planar structure of the carbazole ring, which allows it to insert between the base pairs of the DNA helix . Additionally, the compound can participate in electron transfer reactions, making it useful in optoelectronic applications .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Diacetyl-9H-carbazole: Lacks the pentyl group, resulting in different solubility and electronic properties.
9-Pentyl-9H-carbazole:
3,6-Dicarboxyl-9-pentyl-9H-carbazole:
Uniqueness
3,6-Diacetyl-9-n-amylcarbazole is unique due to the presence of both acetyl and pentyl groups, which confer distinct solubility, reactivity, and electronic properties. These features make it a versatile compound for various applications in materials science, biology, and medicine .
Propiedades
Número CAS |
10511-39-4 |
|---|---|
Fórmula molecular |
C21H23NO2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
1-(6-acetyl-9-pentylcarbazol-3-yl)ethanone |
InChI |
InChI=1S/C21H23NO2/c1-4-5-6-11-22-20-9-7-16(14(2)23)12-18(20)19-13-17(15(3)24)8-10-21(19)22/h7-10,12-13H,4-6,11H2,1-3H3 |
Clave InChI |
ONKOWYDIQMQTBF-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
SMILES canónico |
CCCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
Sinónimos |
3,6-Diacetyl-9-pentyl-9H-carbazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)

![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)
![Isoxazolo[4,5-b]quinoxaline](/img/structure/B83936.png)










